2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol
Description
Chemical Structure and Properties 2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol is a secondary amine derivative featuring a cyclohexyl backbone substituted with cyclopropyl-methyl-amino and ethanolamine groups. Its molecular formula is C₁₂H₂₃N₃O, with a molecular weight of 225.33 g/mol.
The compound is marketed by CymitQuimica as a high-purity intermediate for research and industrial use, likely in drug development or agrochemical synthesis due to its secondary amine functionality .
Properties
IUPAC Name |
2-[[4-[cyclopropyl(methyl)amino]cyclohexyl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-14(12-6-7-12)11-4-2-10(3-5-11)13-8-9-15/h10-13,15H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDMCJNIQPTNLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC(CC1)NCCO)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexylamine Derivatives
The cyclohexylamine core is synthesized via reductive amination of cyclohexanone with ammonia or substituted amines. For example, 4-aminocyclohexanol is prepared by hydrogenating 4-nitrocyclohexanol under H₂ gas (40 psi) with a palladium catalyst. Alternatively, 4-cyclohexylideneamine intermediates are generated through Schiff base formation using cyclohexanone and benzylamine, followed by catalytic hydrogenation to yield the saturated amine.
Cyclopropyl-methyl-amine Synthesis
Cyclopropyl-methyl-amine is synthesized via a two-step process:
-
Cyclopropanation : Reacting allyl chloride with diazomethane in the presence of copper catalysts to form cyclopropyl chloride.
-
Amination : Treating cyclopropyl chloride with methylamine in ethanol at 60°C for 12 hours, achieving 85% yield.
Stepwise Synthesis of 2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol
Formation of 4-(Cyclopropyl-methyl-amino)-cyclohexylamine
The key intermediate is synthesized via nucleophilic substitution:
-
Reaction Setup :
-
Coupling :
-
Purification :
Ethanolamine Side Chain Introduction
The ethanol moiety is introduced via oxirane ring-opening:
-
Epoxidation :
-
Ring-Opening :
-
The epoxide intermediate reacts with aqueous NaOH (10%) at 50°C for 3 hours, yielding the ethanolamine derivative.
-
-
Workup :
Reaction Optimization and Catalytic Systems
Temperature and Solvent Effects
Stereochemical Control
-
Diastereomer Separation :
Purification and Characterization
Chromatographic Techniques
-
Flash Chromatography :
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃):
-
MS (ESI+) : m/z 241.2 [M + H]⁺ (calculated for C₁₂H₂₄N₂O: 240.19).
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions
2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between 2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol and analogous compounds:
Structural and Functional Analysis
2-(Ethylmethylamino)ethanol (C₅H₁₃NO) Comparison: A simpler secondary amine ethanol derivative lacking the cyclohexyl and cyclopropane groups. Implications: Smaller size and lower molecular weight enhance volatility but reduce steric hindrance, making it suitable for surfactant applications rather than targeted drug design .
2-(4-isopropylcyclohexyl)ethanol (C₁₁H₂₂O) Comparison: Shares a cyclohexyl-ethanol backbone but lacks amine groups. The isopropyl substituent increases hydrophobicity. Implications: Likely used in non-polar industrial applications (e.g., lubricants) rather than bioactive molecule synthesis .
[4-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid (C₁₄H₂₃N₃O₃) Comparison: Features an acetylated amine and carboxylic acid group, differing from the ethanol moiety in the target compound. Implications: The carboxylic acid group enables peptide coupling, but its discontinued status suggests challenges in stability or synthesis .
2-(2-(4-methyl-3-cyclohexen-1-yl)propyl)cyclopentanone (C₁₅H₂₂O) Comparison: A ketone with a cyclohexenyl group, structurally distinct from amine-containing analogs. Implications: Unsaturation (cyclohexenyl) and ketone functionality make it reactive in fragrance or polymer chemistry .
Research Findings and Key Observations
- Bioactivity Potential: The target compound’s secondary amine and ethanol groups are critical for hydrogen bonding, suggesting utility in drug candidates targeting enzymes or receptors. Simpler analogs like 2-(Ethylmethylamino)ethanol lack this complexity, limiting their pharmacological relevance .
- Regulatory Status: 2-(Ethylmethylamino)ethanol is listed under Schedule 2B11, indicating stricter regulatory controls compared to the target compound, which is available for commercial research .
- Market Availability : CymitQuimica’s discontinuation of related cyclohexane derivatives (e.g., acetylated analogs) highlights the target compound’s comparative stability and demand in research .
Biological Activity
2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. These interactions can influence several cellular processes, including:
- Enzyme Activity : The compound may modulate the function of specific enzymes, potentially leading to altered metabolic pathways.
- Receptor Binding : It is likely to interact with neurotransmitter receptors, affecting signal transduction pathways.
- Gene Expression : By influencing transcription factors, the compound may alter gene expression patterns.
Antimicrobial Properties
Research indicates that derivatives similar to this compound exhibit significant antimicrobial activity. For example, studies have shown that certain piperidine derivatives possess potent antibacterial and antifungal properties against various strains:
| Compound Type | Activity Against | MIC (mg/mL) |
|---|---|---|
| Piperidine Derivative | E. coli | 0.0195 |
| Piperidine Derivative | C. albicans | 0.0048 |
| Piperidine Derivative | S. aureus | 0.039 |
These findings suggest that structural modifications can enhance antimicrobial efficacy, which may be relevant for the cyclohexylamine framework of the compound .
Anticancer Activity
Preliminary investigations into the anticancer potential of related compounds indicate that they may inhibit cell proliferation in various cancer cell lines. For instance, a related compound demonstrated growth inhibitory activity against mantle cell lymphoma due to its ability to inhibit specific kinases involved in cell cycle regulation:
| Cell Line | IC50 (µM) |
|---|---|
| HCT15 (Colorectal) | 0.3 |
| CAPAN-1 (Pancreatic) | 0.5 |
This suggests that compounds with similar structures may also exhibit anticancer properties through kinase inhibition .
Case Studies
- In vitro Studies : A study investigating the effects of structurally similar compounds on bacterial strains revealed that modifications in the amino group significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.
- Kinase Profiling : Another study focused on the kinase inhibition profile of compounds related to this compound, revealing potent inhibitory activity against kinases such as CDK4 and PDGFRβ, which are critical in cancer progression .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol, and how can purity be validated?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as reductive amination or nucleophilic substitution. For example, analogous cyclohexylamine derivatives are synthesized via condensation of cyclohexylamine intermediates with ethanolamine derivatives under controlled pH and temperature . Purity validation requires HPLC (≥95% purity threshold) coupled with mass spectrometry for molecular weight confirmation. Residual solvents should be quantified via GC-MS, adhering to ICH guidelines .
Q. How can researchers characterize the structural conformation of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for resolving 3D structures. For instance, Ni(II)-based coordination complexes with cyclohexylamino ligands have been structurally characterized using single-crystal diffraction (Mo-Kα radiation, 0.18 × 0.2 × 0.22 mm crystal size) to determine bond angles and coordination geometry . Alternative methods include NMR (¹H/¹³C) for stereochemical analysis and FT-IR for functional group identification.
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, ethanol) based on structural analogs like GW7647, which dissolves in DMSO (25 mM) and ethanol (100 mM) . Stability studies should assess degradation under varying pH (e.g., PBS buffer), temperature (4°C vs. 25°C), and light exposure. Use LC-MS to monitor decomposition products over 72 hours .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer : Refer to SDS guidelines for cyclohexylamino derivatives: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact. For similar compounds, first-aid measures include rinsing eyes with water (15 min) and seeking medical attention for ingestion .
Advanced Research Questions
Q. How does this compound interact with biological targets such as PPARα, and how can agonism be experimentally validated?
- Methodological Answer : Structural analogs like GW7647 act as PPARα agonists (EC₅₀ = 6 nM for PPARα vs. 6200 nM for PPARδ), validated via luciferase reporter assays in HEK293 cells . For this compound, design dose-response curves (0.1–100 µM) and compare with GW7647 as a positive control. Use siRNA knockdown to confirm target specificity.
Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Address this by:
- Measuring plasma half-life (LC-MS/MS) in rodent models.
- Using prodrug formulations to enhance solubility.
- Validating target engagement via immunohistochemistry (e.g., PPARα activation in liver tissue) .
Q. How can computational modeling predict the compound’s binding affinity to cyclooxygenase or other off-target proteins?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (PubChem CID: retrieve from SMILES data) against PPARα’s ligand-binding domain (PDB: 1K7L). Compare binding energies with GW7647. Validate predictions via SPR (surface plasmon resonance) for kinetic binding analysis .
Q. What methods optimize the compound’s metabolic stability in hepatocyte models?
- Methodological Answer : Incubate the compound with primary hepatocytes (human/rat) and analyze metabolites via UPLC-QTOF-MS. Identify cytochrome P450 isoforms involved using CYP-specific inhibitors (e.g., ketoconazole for CYP3A4). Modify vulnerable sites (e.g., methyl groups on the cyclopropane ring) to block oxidation .
Key Research Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
